Puquitinib
Overview
Description
Puquitinib is a novel, orally available inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). This compound has shown potent antitumor efficacy, particularly against acute myeloid leukemia. This compound selectively binds to the ATP-binding pocket of PI3Kδ, exhibiting low-nanomolar biochemical and cellular inhibitory potencies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for puquitinib are not explicitly detailed in the available literature. Generally, the production of such compounds at an industrial scale involves optimization of the synthetic route to ensure high yield and purity, followed by large-scale synthesis using batch or continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Puquitinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Puquitinib has several scientific research applications, including:
Chemistry: Used as a tool compound to study PI3Kδ signaling pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating hematological malignancies, particularly acute myeloid leukemia.
Industry: Utilized in the development of targeted cancer therapies
Mechanism of Action
Puquitinib exerts its effects by selectively inhibiting PI3Kδ. This inhibition leads to a reduction in the levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a product of PI3K. Consequently, the phosphorylation and activation of downstream signaling components such as AKT and extracellular signal-regulated kinase (ERK) are inhibited. This results in the suppression of cell proliferation, induction of G1-phase cell-cycle arrest, and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
CAL-101:
Duvelisib: A dual inhibitor of PI3Kδ and PI3Kγ.
Copanlisib: A pan-PI3K inhibitor with activity against multiple PI3K isoforms.
Uniqueness of Puquitinib
This compound is unique due to its high selectivity and potency for PI3Kδ compared to other PI3K isoforms and a panel of protein kinases. It has demonstrated stronger antitumor efficacy in preclinical models of acute myeloid leukemia compared to other PI3Kδ inhibitors like CAL-101. Additionally, this compound has shown favorable pharmacologic properties, including low toxicity and enhanced efficacy when combined with cytotoxic drugs .
Properties
CAS No. |
916890-10-3 |
---|---|
Molecular Formula |
C17H15N7 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-N-cyclopropyl-2-N-quinolin-6-yl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C17H15N7/c1-2-10-8-12(5-6-13(10)18-7-1)22-17-23-15-14(19-9-20-15)16(24-17)21-11-3-4-11/h1-2,5-9,11H,3-4H2,(H3,19,20,21,22,23,24) |
InChI Key |
QUTFBURLXCODBH-UHFFFAOYSA-N |
SMILES |
C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5 |
Canonical SMILES |
C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
puquitinib puquitinib mesylate XC-302 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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